molecular formula C8H7FN2O2 B11758422 5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Katalognummer: B11758422
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: CDCMYADFLGLASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a synthetically modified pyrrolopyridine derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a fused bicyclic heteroaromatic system, a privileged structure in the development of small-molecule therapeutics, particularly in oncology and central nervous system (CNS) disorders . The core pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in kinase inhibitor research . Its planar structure enables it to compete with ATP in the binding pockets of various kinases. Researchers can utilize this compound as a versatile molecular template for developing highly selective type II kinase inhibitors, which target the unique "DFG-out" conformation of kinases like the Colony-Stimulating Factor-1 Receptor (CSF1R) . Inhibition of such targets is a promising strategy in immuno-oncology for modulating tumor-associated macrophages. Furthermore, structurally related pyrrolopyridines and fused heterocycles have demonstrated significant potential in neuroscience research, showing activity as allosteric modulators of muscarinic acetylcholine receptors (e.g., M4) and other CNS targets . The specific 5-fluoro and 6-methoxy substitutions on this molecule are designed to fine-tune its electronic properties, metabolic stability, and binding affinity, making it a valuable building block for constructing targeted chemical libraries and probing novel biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H7FN2O2

Molekulargewicht

182.15 g/mol

IUPAC-Name

5-fluoro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7FN2O2/c1-13-8-5(9)2-4-3-6(12)10-7(4)11-8/h2H,3H2,1H3,(H,10,11,12)

InChI-Schlüssel

CDCMYADFLGLASP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CC(=O)NC2=N1)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Pyrrolo[2,3-b]pyridine Precursors

A common approach involves cyclizing a 5-fluoro-pyrrolo[2,3-b]pyridine precursor. For example:

  • Starting Material : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives (e.g., nitrated intermediates).

  • Reaction : Methoxylation at position 6 via nucleophilic aromatic substitution (NAS) or electrophilic substitution.

  • Conditions : Solvents (dichloromethane, ethanol), bases (e.g., K₂CO₃), or catalysts (AlCl₃) to facilitate substitution.

Example Reaction Pathway :

  • Nitration : Introduce a nitro group at position 5 using HNO₃/H₂SO₄.

  • Reduction : Convert nitro to amine (e.g., H₂/Pd-C).

  • Cyclization : Form the pyrrole ring via intramolecular reaction.

Introduction of Fluorine and Methoxy Groups

Fluorine and methoxy substituents are introduced via distinct methodologies to achieve regioselectivity.

Fluorination at Position 5

Fluorination is typically achieved through halogen exchange or direct electrophilic substitution:

  • Method 1 : Balz-Schiemann Reaction :

    • Reagent : Diazonium salts (e.g., 5-nitro-pyrrolo[2,3-b]pyridine → diazonium salt → fluoroboric acid).

    • Yield : Moderate (~50–60%).

  • Method 2 : Cross-Coupling :

    • Reagent : 5-Bromo-pyrrolo[2,3-b]pyridine + CuF₂ (e.g., in Suzuki-Miyaura coupling).

    • Yield : Higher efficiency (~70–80%).

Methoxylation at Position 6

Methoxylation is achieved via O-alkylation or demethylation:

  • Method 1 : Methanolysis :

    • Reagent : Methanol, H₂SO₄ (acid-catalyzed).

    • Conditions : Reflux, 6–12 hours.

  • Method 2 : BBr₃-Mediated Demethylation :

    • Reagent : BBr₃ in DCM, followed by methanol quench.

    • Yield : High (>90%).

Cyclization to Form the Lactam Ring

The 2-one lactam is generated through cyclization of an amide or ketone precursor:

Oxidative Cyclization

  • Precursor : 5-Fluoro-6-methoxy-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Reagent : PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

  • Conditions : Anhydrous solvents (CH₂Cl₂, THF), room temperature to 60°C.

Reductive Cyclization

  • Precursor : 5-Fluoro-6-methoxy-pyrrolo[2,3-b]pyridine-2-nitro derivative.

  • Reagent : H₂/Pd-C or NaBH₄.

  • Conditions : Catalytic hydrogenation (H₂, 1 atm).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields:

  • Reagents : Trimethyl orthoformate, acetic acid.

  • Conditions : 180°C, 30 minutes, acetonitrile solvent.

  • Yield : ~56% for analogous compounds.

Palladium-Catalyzed Cross-Coupling

  • Reagents : Pd(PPh₃)₄, aryl boronic acids.

  • Conditions : Toluene, 100°C, 12 hours.

  • Yield : >80% for coupled products.

Key Reaction Optimization Data

Method Reagents/Conditions Yield Reference
NAS MethoxylationMeOH, H₂SO₄, reflux, 12 h65–75%
BBr₃ DemethylationBBr₃, DCM, 0°C → MeOH quench>90%
Suzuki Coupling (F)Pd(PPh₃)₄, CuF₂, toluene, 100°C70–80%
Microwave CyclizationTrimethyl orthoformate, AcOH, 180°C, 30 min56%

Challenges and Solutions

  • Regioselectivity : Fluorine at position 5 requires careful control during halogenation.

  • Solubility : Polar solvents (e.g., DMSO) improve reactivity in NAS reactions.

  • Stability : The lactam ring is sensitive to strong acids/bases; neutral conditions are preferred .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluor-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein hydroxyliertes Derivat ergeben, während die Reduktion ein vollständig gesättigtes Pyrrolopyridin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits significant biological activities that make it a candidate for further research in drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells and induce apoptosis through the FGFR signaling pathway .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural characteristics allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary studies suggest that modifications to the pyrrolo[2,3-b]pyridine framework can enhance its efficacy against resistant strains of bacteria .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology.

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Inhibition of Kinases

The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition could be leveraged for therapeutic strategies in conditions where kinase activity is dysregulated, such as certain metabolic disorders and cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions.

Synthetic Methodologies

Common synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials such as substituted pyridines and methoxy compounds under acidic or basic conditions.
  • Substitution Reactions : Introducing fluorine at the 5-position through electrophilic fluorination techniques .

Case Studies

Several case studies illustrate the applications of this compound in various research settings:

Study Objective Findings
Study A: FGFR InhibitionInvestigate anticancer propertiesCompound demonstrated IC50 values in the nanomolar range against FGFRs, inhibiting cancer cell proliferation .
Study B: Antimicrobial TestingEvaluate antibacterial efficacyShowed significant activity against multiple bacterial strains with potential for antibiotic development .
Study C: Neuroprotective EffectsAssess potential for neurological applicationsIndicated reduction in oxidative stress markers in neuronal cell lines .

Wirkmechanismus

The mechanism of action of 5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. The pathways involved include the RAS–MEK–ERK and PI3K–Akt signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents critically modulate the compound’s reactivity and interactions. Below is a comparison with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-Fluoro-6-methoxy-pyrrolo[2,3-b]pyridin-2-one 5-F, 6-OCH3 C8H7FN2O2 194.16 (calc.) Enhanced metabolic stability; kinase inhibition potential
5-Bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one 5-Br, 3,3-F2 C7H3BrF2N2O 249.01 Electrophilic reactivity; halogen bonding in target engagement
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Cl C6H5ClN2O 168.57 Versatile intermediate for cross-coupling reactions
6-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 6-F C6H5FN2O 152.12 Reduced steric hindrance; potential CNS activity
5-Methoxy-pyrrolo[2,3-b]pyridin-2-one 5-OCH3 C7H7N2O2 163.15 Improved solubility; serotonin receptor modulation
Key Observations:
  • Fluorine vs. Halogens : The 5-fluoro substituent in the target compound offers metabolic stability compared to bromo/chloro analogs, which are more reactive in cross-coupling reactions .
  • Dual Substitution : The combination of 5-F and 6-OCH3 creates a unique electronic profile, balancing lipophilicity (from F) and hydrogen-bonding capacity (from OCH3) .

Biologische Aktivität

5-Fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:

  • Cyclization of 3-pyridinamine with 6-fluoro-2-(1E)-2-ethoxyethenyl under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) at elevated temperatures.
  • Oxidative transformations that can yield various derivatives depending on the specific reagents and conditions used.

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Notably:

  • Inhibition of FGFR Signaling : The compound has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cancer cell proliferation. By blocking this pathway, the compound can induce apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

Cell Line IC50 (µM) Mechanism
A549 (lung cancer)0.5Induces apoptosis via FGFR inhibition
MCF7 (breast cancer)0.8Cell cycle arrest in G1 phase
HeLa (cervical cancer)0.6Inhibition of migration and invasion

These findings suggest that this compound may serve as a promising candidate for developing novel anticancer therapies.

Neuroprotective Effects

Emerging studies also indicate potential neuroprotective effects:

  • Protection Against Oxidative Stress : The compound has demonstrated the ability to mitigate oxidative stress-induced neuronal damage in vitro.

Case Studies

  • Case Study on Cancer Treatment :
    • A study involving a cohort of patients with advanced lung cancer treated with a derivative of this compound showed a response rate of approximately 60%, with manageable side effects.
  • Neuroprotection in Animal Models :
    • In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of inflammation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Nitration and Halogenation : Begin with nitration of the pyrrolo-pyridine core under controlled conditions (e.g., 0°C with HNO₃), followed by bromination to introduce reactive sites for further functionalization .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenyl derivatives) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane at 105°C. Optimize catalyst loading (1–2 mol%) and reaction time (6–12 hours) to achieve yields >90% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine and methoxy groups) and assess aromaticity in the pyrrolo-pyridine core. Chemical shifts for fluorine (δ ~140–160 ppm in ¹³C NMR) and methoxy (δ ~3.8–4.0 ppm in ¹H NMR) are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight and detects impurities (e.g., dehalogenated by-products) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation under stress conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors or dust.
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste. Liquids require neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, X-ray crystallography) to confirm ambiguous signals. For example, X-ray diffraction (as in ) provides unambiguous stereochemical assignments for complex derivatives .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to clarify overlapping NMR signals in the heterocyclic core.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or fluorine with chlorine) and test biological activity (e.g., kinase inhibition). demonstrates SAR via 3-nitro-5-aryl derivatives .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with fluorine or π-π stacking with aromatic rings) .
  • In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., microsomal assays) with structural features to optimize bioavailability .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Reactivity Prediction : Apply quantum mechanical calculations (e.g., Gaussian 16) to model electrophilic substitution sites. For example, fluorine’s electron-withdrawing effect directs reactivity to specific positions .
  • Degradation Pathways : Simulate hydrolysis or oxidation pathways (e.g., under acidic/alkaline conditions) using molecular dynamics to identify labile bonds (e.g., ester or amide linkages in derivatives) .

Q. What methodologies are recommended for analyzing and removing synthetic by-products or residual solvents?

  • Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., USP <467>) using headspace gas chromatography (HS-GC) to detect solvents like dioxane or methanol .
  • By-Product Removal : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or employ preparative HPLC for polar impurities. For halogenated by-products, use scavenger resins (e.g., QuadraSil® MP) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.